N-(4-methylbenzyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine N-(4-methylbenzyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine
Brand Name: Vulcanchem
CAS No.: 1306738-46-4
VCID: VC2800499
InChI: InChI=1S/C14H17N5O/c1-9-3-5-11(6-4-9)8-16-13(15)19-14-17-10(2)7-12(20)18-14/h3-7H,8H2,1-2H3,(H4,15,16,17,18,19,20)
SMILES: CC1=CC=C(C=C1)CN=C(N)NC2=NC(=CC(=O)N2)C
Molecular Formula: C14H17N5O
Molecular Weight: 271.32 g/mol

N-(4-methylbenzyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine

CAS No.: 1306738-46-4

Cat. No.: VC2800499

Molecular Formula: C14H17N5O

Molecular Weight: 271.32 g/mol

* For research use only. Not for human or veterinary use.

N-(4-methylbenzyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine - 1306738-46-4

Specification

CAS No. 1306738-46-4
Molecular Formula C14H17N5O
Molecular Weight 271.32 g/mol
IUPAC Name 1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)-2-[(4-methylphenyl)methyl]guanidine
Standard InChI InChI=1S/C14H17N5O/c1-9-3-5-11(6-4-9)8-16-13(15)19-14-17-10(2)7-12(20)18-14/h3-7H,8H2,1-2H3,(H4,15,16,17,18,19,20)
Standard InChI Key XTLMMJBTIMJMSA-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)CN=C(N)NC2=NC(=CC(=O)N2)C
Canonical SMILES CC1=CC=C(C=C1)CN=C(N)NC2=NC(=CC(=O)N2)C

Introduction

Structural Characteristics and Chemical Classification

N-(4-methylbenzyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine belongs to a specialized class of substituted guanidine derivatives that incorporate a dihydropyrimidinone heterocyclic system. The compound features three primary structural components that define its chemical identity and potential reactivity profile: a 4-methylbenzyl group, a central guanidine linker, and a 6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl moiety. This molecular architecture is significant because it combines a strongly basic guanidine functional group with a biologically relevant heterocyclic system, creating a scaffold with potential for diverse interactions with biological targets .

The compound shares structural similarities with N-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-N'-(4-methylphenyl)guanidine (CAS 15233-35-9), which differs by lacking a methylene bridge between the phenyl ring and the guanidine nitrogen . This structural relationship provides valuable context for understanding the target compound's properties, as the additional methylene spacer in the 4-methylbenzyl moiety would likely introduce greater conformational flexibility compared to the directly attached methylphenyl group in the analog. Such flexibility can significantly impact molecular recognition processes and binding interactions with potential biological targets .

The dihydropyrimidinone core present in this molecule is particularly noteworthy, as this heterocyclic system appears in numerous bioactive compounds. This core contains multiple hydrogen bond donors and acceptors, providing opportunities for specific interactions with receptors, enzymes, and other biological macromolecules. Additionally, the methyl substituent at the 6-position of the pyrimidine ring likely contributes to the compound's lipophilicity and may influence its metabolic stability .

Physical and Chemical Properties

Molecular Composition and Reactivity

Based on its chemical structure, N-(4-methylbenzyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine would have a molecular formula that includes carbon, hydrogen, nitrogen, and oxygen atoms. The related compound N-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-N'-(4-methylphenyl)guanidine has a molecular weight of 257.29 g/mol , suggesting that the target compound would have a slightly higher molecular weight due to the additional methylene group in the methylbenzyl moiety. The molecular structure contains several functional groups that contribute to its chemical reactivity profile, including the basic guanidine group and the amide-like carbonyl in the dihydropyrimidinone ring.

The guanidine functional group is a strong base with a pKa typically around 13-14, suggesting that the compound would likely exist predominantly in its protonated form under physiological conditions. This protonation state would influence the compound's solubility, particularly enhancing its water solubility while potentially reducing its membrane permeability. The presence of both hydrophilic (guanidine, carbonyl) and hydrophobic (methylbenzyl, methyl) moieties suggests an amphiphilic character that might confer interesting solubility properties across different solvent systems .

The compound likely exhibits significant hydrogen bonding capacity through its guanidine NH groups and the NH in the dihydropyrimidinone ring. These hydrogen bonding interactions could play crucial roles in molecular recognition processes, crystal packing arrangements, and solubility behaviors. Additionally, the carbonyl group in the dihydropyrimidinone ring could potentially participate in nucleophilic addition reactions under appropriate conditions .

Comparative Physical Properties

Table 1: Comparative Physical Properties of N-(4-methylbenzyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine and Related Compounds

CompoundStructural CharacteristicsDistinctive FeaturesMolecular Weight (g/mol)
N-(4-methylbenzyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidineMethylbenzyl group, guanidine linker, dihydropyrimidinone ringContains methylene bridge between phenyl and guanidineHigher than 257.29*
N-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-N'-(4-methylphenyl)guanidineMethylphenyl group, guanidine linker, dihydropyrimidinone ringDirect attachment of phenyl to guanidine257.29
N''-(6-{[(4-methylphenyl)sulfanyl]methyl}-4-oxo-1,4-dihydropyrimidin-2-yl)-N-(naphthalen-1-yl)guanidineThioether linkage, naphthalene ring, dihydropyrimidinone coreContains sulfur atom and naphthalene substituent415.52

*Estimated based on structural comparison with the related compound

The comparative analysis reveals that while these compounds share core structural elements (guanidine functionality and dihydropyrimidinone ring), they differ in their substituent patterns and linkage characteristics. These variations would likely result in different physicochemical profiles, including solubility, lipophilicity, and molecular recognition properties .

Synthetic Approaches and Chemical Transformations

Chemical Transformations and Reactivity

The guanidine functional group in N-(4-methylbenzyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine would likely exhibit characteristic reactivity patterns, including acid-base behavior, nucleophilic properties, and hydrogen bonding interactions. The dihydropyrimidinone ring might participate in various transformations typical of heterocyclic compounds, such as electrophilic aromatic substitution reactions, oxidation processes, and coordination with metal ions through its nitrogen atoms .

Potential chemical transformations of interest for this compound might include:

  • Alkylation or acylation of the guanidine nitrogen atoms

  • Functionalization of the dihydropyrimidinone ring at various positions

  • Reduction of the carbonyl group in the dihydropyrimidinone ring

  • Formation of metal complexes through coordination with the nitrogen atoms

These transformations could provide access to a diverse range of structural analogs for structure-activity relationship studies and additional applications.

CompoundR GroupGALK IC₅₀ (μM)GALK1 pIC₅₀ ± SD
35benzoxazole1.085.96 ± 0.01
386-F benzoxazole0.686.20 ± 0.03
477-Me benzoxazole0.976.03 ± 0.03
537-NH₂ benzoxazole0.226.63 ± 0.03

While these compounds differ from N-(4-methylbenzyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine in their specific substitution patterns, they share the dihydropyrimidine core structure. The data suggest that substitution patterns significantly impact enzyme inhibitory potency, with IC₅₀ values ranging from 0.22 to 1.08 μM for the most active compounds. This variability indicates that the specific structural features of the target compound, particularly the methylbenzyl substituent and guanidine linker, could confer unique biological activity profiles that warrant experimental investigation .

Research Applications and Future Directions

Medicinal Chemistry Applications

N-(4-methylbenzyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine represents a potentially valuable scaffold for medicinal chemistry research. The combination of a guanidine function with a dihydropyrimidinone heterocycle creates a molecular template with diverse potential applications in drug discovery efforts. The presence of the methylbenzyl group, with its additional conformational flexibility compared to the directly attached methylphenyl analog, could offer advantages in terms of binding site accommodation and pharmacokinetic properties .

Specific medicinal chemistry applications might include:

  • Development as enzyme inhibitors, particularly targeting kinases or other enzymes that recognize guanidine-containing substrates

  • Exploration as receptor modulators, especially for receptors that interact with arginine-rich ligands

  • Investigation as antimicrobial agents, building on the known bioactivities of related heterocyclic compounds

  • Utilization as building blocks for the synthesis of more complex drug candidates with multifunctional properties

The structure-based optimization studies mentioned in search result suggest that such approaches could be applied to the target compound to enhance its potency, selectivity, or pharmacokinetic properties for specific therapeutic applications.

Future Research Directions

Future research directions for N-(4-methylbenzyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine could include:

  • Development of efficient synthetic routes for its preparation and structural analogs, potentially employing green chemistry approaches such as microwave-assisted synthesis mentioned in the search results .

  • Comprehensive characterization of its physicochemical properties, including solubility profiles, ionization constants, and binding affinities with various biological targets.

  • Evaluation of its biological activities across diverse targets and model systems, particularly focusing on enzyme inhibition based on the GALK inhibitory activities observed for related compounds .

  • Computational studies to predict its interactions with potential biological targets and guide structure-based optimization efforts.

  • Structure-activity relationship studies through the synthesis and testing of close analogs with variations in the methylbenzyl group, the guanidine linker, or the dihydropyrimidinone ring.

These research directions would contribute to a more comprehensive understanding of the compound's properties and potential applications, potentially leading to valuable insights for drug discovery, chemical biology, or materials science.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator